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Compound of Interest

Compound Name: 6-Methylhept-6-en-2-ol

Cat. No.: B14676703 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques used

for the structural elucidation and characterization of 6-Methylhept-6-en-2-ol. Due to the limited

availability of published experimental spectra for this specific molecule, this guide focuses on

the predicted spectroscopic data based on established principles of nuclear magnetic

resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Detailed experimental protocols for acquiring such data are also provided.

Introduction to 6-Methylhept-6-en-2-ol
6-Methylhept-6-en-2-ol is an unsaturated alcohol with the chemical formula C₈H₁₆O. Its

structure features a heptane chain with a methyl group and a double bond at the 6-position,

and a hydroxyl group at the 2-position. The CAS number for this compound is 18295-59-5.[1]

Accurate structural determination is crucial for understanding its chemical properties and

potential applications. Spectroscopic analysis provides a definitive method for confirming the

molecular structure and purity of this compound.

Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for 6-Methylhept-6-en-2-ol.
These predictions are derived from the analysis of its molecular structure and comparison with

spectral data of similar compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.

The proton NMR spectrum of 6-Methylhept-6-en-2-ol is expected to show distinct signals for

each unique proton environment. The chemical shifts are influenced by the electronegativity of

the adjacent oxygen atom and the anisotropy of the carbon-carbon double bond.

Protons
Predicted Chemical
Shift (ppm)

Predicted
Multiplicity

Integration

H on C1 ~1.2 Doublet 3H

H on C2 ~3.8 Multiplet 1H

H's on C3 ~1.5 Multiplet 2H

H's on C4 ~1.7 Multiplet 2H

H's on C5 ~2.0 Triplet 2H

H's on C7 ~4.7 Singlet 2H

H's on C8 ~1.7 Singlet 3H

OH
Variable (typically 1.5-

4.0)
Broad Singlet 1H

The carbon NMR spectrum will provide information on the number of unique carbon atoms and

their chemical environment. The presence of sp² hybridized carbons from the double bond and

the carbon bearing the hydroxyl group are key diagnostic features.
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Carbon Predicted Chemical Shift (ppm)

C1 ~23

C2 ~68

C3 ~38

C4 ~25

C5 ~36

C6 ~145

C7 ~110

C8 ~22

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key

expected absorptions for 6-Methylhept-6-en-2-ol are characteristic of an unsaturated alcohol.

Functional Group
Predicted Absorption
Range (cm⁻¹)

Bond Vibration

Alcohol 3200-3600 (broad) O-H stretch

Alkene 3080-3010 (medium) =C-H stretch

Alkane 2850-2960 (strong) C-H stretch

Alkene 1650-1680 (weak to medium) C=C stretch

Alcohol 1050-1260 (strong) C-O stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification. For 6-Methylhept-6-en-2-ol, the molecular ion

peak (M⁺) is expected at an m/z corresponding to its molecular weight (128.21 g/mol ).
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m/z Predicted Identity Fragmentation Pathway

128 [M]⁺ Molecular Ion

113 [M-CH₃]⁺ Alpha-cleavage

110 [M-H₂O]⁺ Dehydration

85 [M-C₃H₇]⁺ Alpha-cleavage

43 [C₃H₇]⁺ Alkyl fragment

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of liquid unsaturated

alcohols like 6-Methylhept-6-en-2-ol.

Protocol for ¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 6-Methylhept-6-en-2-ol in approximately 0.7 mL

of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the

deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

¹H NMR Acquisition:

Acquire the spectrum using a standard pulse program.

Typical parameters for a 400 MHz spectrometer include a spectral width of -2 to 12 ppm, a

relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good

signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse program.
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Typical parameters include a spectral width of 0 to 220 ppm and a relaxation delay of 2-5

seconds.

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum and calibrate it to the TMS signal. Integrate the peaks in the ¹H

NMR spectrum.

Protocol for Infrared (IR) Spectroscopy (FTIR-ATR)
Instrument Setup: Ensure the FTIR spectrometer with an Attenuated Total Reflectance (ATR)

accessory is powered on and the crystal is clean.

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be

automatically subtracted from the sample spectrum.

Sample Application: Place a small drop of liquid 6-Methylhept-6-en-2-ol directly onto the

ATR crystal.

Spectrum Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to

improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

Data Analysis: Identify the major absorption bands and assign them to the corresponding

functional groups.

Protocol for Mass Spectrometry (Electron Ionization - EI)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or through a gas chromatograph (GC-MS) for separation from any

impurities.

Ionization: The sample is vaporized and bombarded with a high-energy electron beam

(typically 70 eV) in the ion source.

Mass Analysis: The resulting positively charged fragments are accelerated into a mass

analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio

(m/z).
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Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to

deduce the structure of the molecule.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an

unknown compound such as 6-Methylhept-6-en-2-ol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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